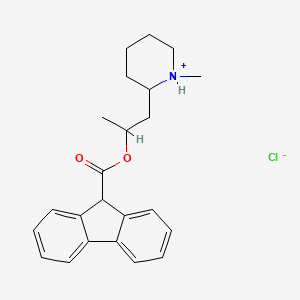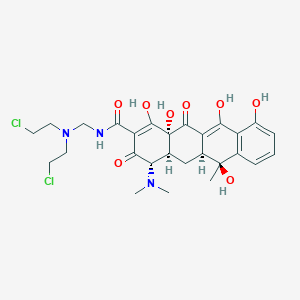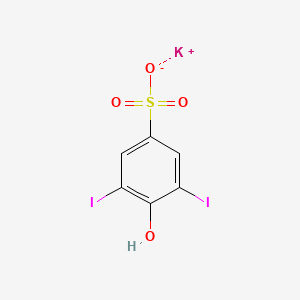
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a fluorene core, a carboxylic acid group, and a piperidyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of fluorene-9-carboxylic acid. This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromyl chloride. The resulting fluorene-9-carboxylic acid is then esterified with 1-methyl-2-(1-methyl-2-piperidyl)ethanol under acidic conditions to form the desired ester.
Industrial Production Methods: In an industrial setting, the production process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorene core can be further oxidized to produce fluorenone derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or amines.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Fluorene-9-carboxylic acid: The parent compound without the ester group.
9-Fluorenone-2-carboxylic acid: A related compound with a different substitution pattern on the fluorene ring.
9-Methyl-9H-fluorene-2-carboxylic acid: A fluorene derivative with a methyl group on the fluorene ring.
Uniqueness: This compound is unique due to its specific ester group and the presence of the piperidyl moiety, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
67227-22-9 |
|---|---|
Formule moléculaire |
C23H28ClNO2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-16(15-17-9-7-8-14-24(17)2)26-23(25)22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22;/h3-6,10-13,16-17,22H,7-9,14-15H2,1-2H3;1H |
Clé InChI |
BAVLLEOJRMGVJX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC[NH+]1C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)






![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)

![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)

